5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549022-84-4
VCID: VC11827272
InChI: InChI=1S/C17H17N5/c18-9-14-4-5-15(10-20-14)22-8-6-13-11-21(12-16(13)22)17-3-1-2-7-19-17/h1-5,7,10,13,16H,6,8,11-12H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N
Molecular Formula: C17H17N5
Molecular Weight: 291.35 g/mol

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile

CAS No.: 2549022-84-4

Cat. No.: VC11827272

Molecular Formula: C17H17N5

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile - 2549022-84-4

Specification

CAS No. 2549022-84-4
Molecular Formula C17H17N5
Molecular Weight 291.35 g/mol
IUPAC Name 5-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C17H17N5/c18-9-14-4-5-15(10-20-14)22-8-6-13-11-21(12-16(13)22)17-3-1-2-7-19-17/h1-5,7,10,13,16H,6,8,11-12H2
Standard InChI Key CHURURAVUMMQNC-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N

Introduction

Pyridine derivatives are heterocyclic aromatic compounds widely studied for their broad applications in medicinal chemistry, material science, and catalysis. The incorporation of functional groups like nitriles or fused pyrrolopyrrole structures often enhances their biological and physicochemical properties.

Key Features:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

  • Nitrile Group (-CN): Contributes to polarity and potential reactivity.

  • Fused Pyrrolopyrrole System: A bicyclic structure that can enhance molecular rigidity and interaction with biological targets.

Synthesis Pathways

Synthesis of such compounds typically involves:

  • Cyclization Reactions: To form the octahydropyrrolopyrrole framework.

  • Substitution Reactions: To attach functional groups like nitriles or additional aromatic rings.

  • Catalysis: Transition-metal catalysts (e.g., palladium or copper) are often used for coupling reactions.

Biological Activity

While specific data for this compound is unavailable, similar derivatives exhibit:

  • Anticancer Properties: Pyridine derivatives often target enzymes like topoisomerases or kinases .

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes .

  • Anti-inflammatory Effects: Modulation of cytokine release pathways.

Applications

Potential applications include:

  • Drug Development: As lead compounds for anticancer or antimicrobial agents.

  • Material Science: In optoelectronic devices due to their conjugated systems.

  • Catalysis: As ligands in organometallic catalysis.

Data Table (Hypothetical)

PropertyValue/Description
Molecular FormulaC₁₆H₁₆N₄
Molecular Weight~264 g/mol
Melting PointNot available
SolubilityLikely soluble in polar organic solvents like DMSO
Predicted BioactivityAnticancer, antimicrobial

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